molecular formula C22H23NO4S B271955 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid

Numéro de catalogue B271955
Poids moléculaire: 397.5 g/mol
Clé InChI: LFKPLHFUECUGTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid, also known as TEBA, is a synthetic compound that belongs to the family of benzylamines. TEBA is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35) and has been studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid acts as a selective antagonist of the GPR35 receptor, which is a member of the G protein-coupled receptor family. GPR35 is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. The activation of GPR35 has been linked to various physiological processes, including inflammation, glucose metabolism, and cell proliferation. By blocking the GPR35 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the improvement of glucose tolerance and insulin sensitivity. These effects are mediated by the blockade of the GPR35 receptor, which regulates various physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the GPR35 receptor. However, this compound also has some limitations, including its relatively low water solubility and potential toxicity at high doses.

Orientations Futures

For 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid research could include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of new therapeutic applications for this compound. Additionally, the development of new GPR35 antagonists could provide further insights into the physiological and pathological roles of this receptor.

Méthodes De Synthèse

The synthesis of 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid involves a multi-step process that includes the reaction of 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after the purification of the crude mixture.

Applications De Recherche Scientifique

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by blocking the GPR35 receptor, which is overexpressed in many types of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Propriétés

Formule moléculaire

C22H23NO4S

Poids moléculaire

397.5 g/mol

Nom IUPAC

4-[[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C22H23NO4S/c1-2-26-21-12-17(7-10-20(21)27-15-19-4-3-11-28-19)14-23-13-16-5-8-18(9-6-16)22(24)25/h3-12,23H,2,13-15H2,1H3,(H,24,25)

Clé InChI

LFKPLHFUECUGTL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CS3

SMILES canonique

CCOC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCC3=CC=CS3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.